8-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid represents a synthetically versatile benzodioxepine scaffold with emerging significance in medicinal and agrochemical research. This compound features a seven-membered dioxepine ring fused to a benzene core, substituted with a carboxylic acid at position 6 and a methyl group at position 8. Its molecular framework serves as a privileged structure in drug discovery due to the benzodioxepine ring system’s presence in pharmacologically active compounds targeting neurological disorders, inflammation, and metabolic diseases. The strategic placement of the carboxylic acid group enhances hydrogen-bonding capacity and molecular recognition, while the methyl substituent influences electron distribution and lipophilicity [1] [7].
This compound (CAS: 819800-57-2) belongs to a broader class of 3,4-dihydro-2H-1,5-benzodioxepine derivatives that have demonstrated utility as synthetic intermediates for developing kinase inhibitors, receptor modulators, and enzyme antagonists. The benzodioxepine core’s conformational flexibility allows optimal interaction with diverse biological targets, positioning this methyl-substituted carboxylic acid variant as a valuable precursor for structure-activity relationship (SAR) studies [5] . Research interest continues to grow due to the compound’s potential to yield novel therapeutic candidates through rational structural modifications at the carboxylic acid, methyl group, or dioxepine ring positions [4].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5